(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid
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Overview
Description
2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various known benzohydrazides in the presence of acetic acid .
Chemical Reactions Analysis
2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: It has been studied for its potential antioxidant properties.
Industry: It is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[4-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)PHENYL]ACETIC ACID can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin-3-carboxamide analogues: These have been studied for their potential pancreatic lipase inhibitory activity.
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C19H15NO6 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C19H15NO6/c1-25-14-6-7-16-12(9-14)10-15(19(24)26-16)18(23)20-13-4-2-11(3-5-13)8-17(21)22/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
YVCYROQTUALIQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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